LNA-A(Bz) amidite

antisense oligonucleotide probe design hybridization assay

Researchers needing higher probe Tm and mismatch discrimination without altering synthesis protocols rely on LNA-A(Bz) amidite. • 1.5-8°C Tm increase per LNA-A residue enables shorter probes (8-15 nt) with superior single-base mismatch discrimination • ≥10-fold miRNA detection sensitivity gain vs DNA probes in northern blotting from limited samples (FFPE, small-volume clinical specimens) • Compatible with standard solid-phase DNA synthesis-no specialized reagents or protocol changes required Supplied with batch-specific QC (HPLC, NMR) for reproducible performance across oligo synthesis campaigns.

Molecular Formula C48H52N7O8P
Molecular Weight 885.9 g/mol
CAS No. 206055-79-0
Cat. No. B3180582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-A(Bz) amidite
CAS206055-79-0
Molecular FormulaC48H52N7O8P
Molecular Weight885.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8
InChIInChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)
InChIKeyHPIDKMAOZZZGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-A(Bz) Amidite: High-Affinity LNA Phosphoramidite Building Block


LNA-A(Bz) amidite (CAS 206055-79-0) is a locked nucleic acid (LNA) phosphoramidite building block used for automated oligonucleotide synthesis . It incorporates a methylene bridge locking the ribose moiety into the C3′-endo conformation, which pre-organizes the oligonucleotide backbone for enhanced hybridization [1]. This adenosine derivative is supplied as N⁶-benzoyl-protected adenine with 5′-O-DMT and 3′-O-cyanoethyl phosphoramidite functionalities, enabling standard solid-phase oligonucleotide synthesis without specialized reagents or significant protocol modification .

LNA-A(Bz) Amidite: Hybridization Performance vs DNA, 2′-OMe, and 2′-F


Substituting LNA-A(Bz) amidite with standard DNA, 2′-O-methyl (2′-OMe), or 2′-fluoro (2′-F) phosphoramidites in oligonucleotide synthesis yields substantially different biophysical outcomes. LNA incorporation increases duplex melting temperature (Tm) by 1.5–8°C per modification depending on sequence context [1], compared to <1°C per modification for 2′-OMe [2] and 1–2°C per modification for 2′-F-RNA [3]. This differential arises from the conformationally locked bicyclic structure of LNA, which reduces entropy loss upon hybridization—a feature absent in flexible 2′-OMe and partially restricted 2′-F analogs. Consequently, oligonucleotides synthesized with LNA-A(Bz) amidite exhibit hybridization affinities and mismatch discrimination capabilities that cannot be achieved through substitution with alternative amidites.

LNA-A(Bz) Amidite: Performance Evidence vs Key Comparators


Duplex Thermal Stability: Tm Increase vs 2′-OMe and 2′-F

Oligonucleotides incorporating LNA-A(Bz) amidite exhibit Tm increases of 1.5–8°C per LNA residue relative to unmodified DNA oligonucleotides . In a systematic comparative study of 18-mer oligonucleotides, each LNA incorporation increased Tm by 1.5–4°C depending on the position of the modified residue, whereas 2′-O-methyl nucleotides increased Tm by less than 1°C per modification under identical experimental conditions [1]. The rank order of target RNA affinity established was LNA > 2′-O-methyl > DNA > phosphorothioate [1]. The maximum reported increase for a full-LNA:DNA duplex is 41°C relative to the corresponding DNA:DNA duplex . In contrast, 2′-F-RNA residues provide only 1–2°C Tm increase per incorporation [2].

antisense oligonucleotide probe design hybridization assay

Nuclease Resistance: Serum Half-Life vs 2′-OMe Gapmers

Chimeric LNA/DNA oligonucleotides synthesized using LNA-A(Bz) amidite demonstrate a 10-fold increase in human serum half-life compared to unmodified DNA oligonucleotides [1]. Specifically, the half-life increased from approximately 1.5 hours (unmodified DNA) to approximately 15 hours (LNA/DNA chimera with three LNA residues at each terminus) [1]. This 15-hour half-life exceeds that of isosequential phosphorothioate oligonucleotides (10 hours) and 2′-O-methyl gapmers (12 hours) under identical experimental conditions [1].

antisense oligonucleotide serum stability therapeutic development

Mismatch Discrimination: Sensitivity Gain in miRNA Detection

In northern blot analysis of mature microRNAs, oligonucleotide probes incorporating LNA-A(Bz) amidite (and other LNA monomers) using a design pattern with every third nucleotide substituted by LNA achieved at least a 10-fold increase in detection sensitivity compared to unmodified DNA probes [1]. This sensitivity improvement was demonstrated while maintaining high sequence specificity, as confirmed by single and double mismatch discrimination experiments [1]. The detection was performed under standard end-labeling techniques and hybridization conditions, requiring no specialized equipment or protocols beyond those used for DNA probes [1].

miRNA detection northern blot probe design

Synthesis Compatibility: Standard Phosphoramidite Workflow Integration

LNA-A(Bz) amidite is fully compatible with standard automated DNA synthesis platforms using routine phosphoramidite chemistry reagents . In contrast to certain other modified amidites requiring extended coupling times (e.g., some RNA amidites requiring 6–10 minutes), LNA amidites can be coupled using standard cycle times with only minor modifications . The base-stable nature of LNA permits compatibility with common cleavage and deprotection strategies, including concentrated aqueous ammonia treatment for nucleobase and phosphate deprotection . No specialized reagents or significant protocol deviations are required, unlike morpholino oligonucleotides or peptide nucleic acids (PNA) which demand entirely separate synthesis platforms and chemistries . The amidite is supplied as the N⁶-benzoyl-protected derivative, which is removed under standard deprotection conditions .

oligonucleotide synthesis automated synthesis phosphoramidite chemistry

LNA-A(Bz) Amidite: Key Application Scenarios


ASO Therapeutics with Extended Serum Stability

The 15-hour human serum half-life of LNA/DNA chimeric oligonucleotides—50% longer than phosphorothioate (10 h) and 25% longer than 2′-O-methyl gapmers (12 h)—makes LNA-A(Bz) amidite a strategic building block for therapeutic ASOs requiring reduced dosing frequency [1]. The 1.5–4°C Tm increase per LNA residue further enhances target RNA affinity, with the rank order LNA > 2′-O-methyl > DNA > phosphorothioate established for RNase H cleavage efficiency [1].

High-Sensitivity miRNA Probes for Northern Blot

LNA-A(Bz) amidite-containing probes achieve at least 10-fold greater detection sensitivity for mature microRNAs compared to DNA probes in northern blot analysis [2]. This sensitivity gain, coupled with maintained single-mismatch discrimination specificity, supports applications requiring detection of low-abundance miRNA targets from limited biological samples, including FFPE tissues and small-volume clinical specimens [2].

SNP Genotyping and Allele-Specific PCR Assays

The 3–8°C Tm increase per LNA-A incorporation enables design of shorter probes (typically 8–15 nucleotides) that retain optimal hybridization temperatures [3]. Shorter probes exhibit enhanced mismatch discrimination because a single base mismatch represents a larger fraction of the total duplex stability, making LNA-A(Bz) amidite particularly valuable for SNP genotyping assays and allele-specific PCR where false-positive signals from closely related sequences must be minimized [3].

Multiplex qPCR Tm Harmonization Across Targets

The ability to increase Tm by 1.5–8°C per LNA-A incorporation provides precise control over probe melting temperatures independent of sequence composition [3]. This tunability allows researchers to harmonize Tm values across probes targeting AT-rich and GC-rich sequences within the same multiplex reaction, improving assay reproducibility and reducing optimization burden [3].

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